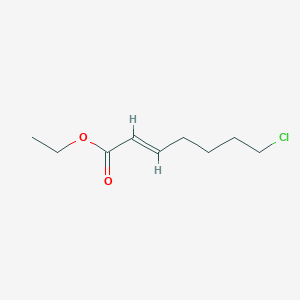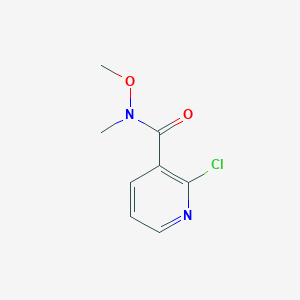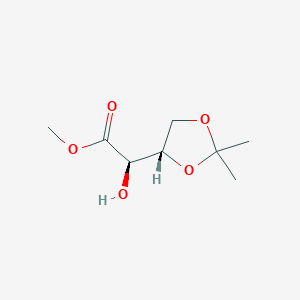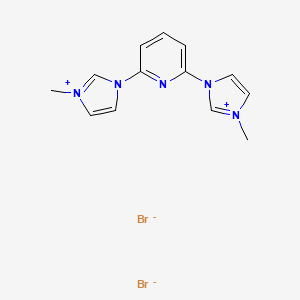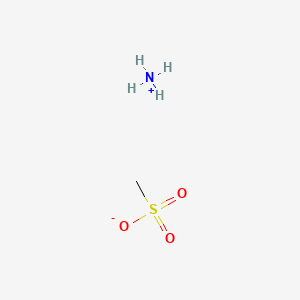
3 5-Dimethylphenylzinc iodide 0.5M
描述
3,5-Dimethylphenylzinc iodide 0.5M is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a highly reactive organozinc reagent that is commonly used in organic synthesis and catalysis.5M.
科学研究应用
Organic Synthesis
3,5-Dimethylphenylzinc iodide: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is used in Negishi coupling reactions, which are pivotal for constructing complex organic molecules. This organozinc compound can react with a variety of electrophiles, such as aldehydes, ketones, and halides, to form substituted aromatic compounds that are significant in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 3,5-Dimethylphenylzinc iodide plays a crucial role in the synthesis of bioactive molecules. It can be used to introduce the dimethylphenyl moiety into potential therapeutic agents, aiding in the discovery of new drugs with enhanced efficacy and selectivity. Its application in the development of kinase inhibitors is an example of its utility in creating compounds with potential anticancer properties .
Materials Science
The use of 3,5-Dimethylphenylzinc iodide extends to materials science, where it serves as a precursor for the synthesis of organic semiconductors. These semiconductors are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are at the forefront of next-generation electronic devices .
Polymer Chemistry
In polymer chemistry, 3,5-Dimethylphenylzinc iodide is utilized in the modification of polymers. It can be employed to introduce phenyl groups into polymer chains, thereby altering their physical properties, such as thermal stability and solubility. This modification is significant for creating specialized polymers for industrial applications, including coatings and adhesives .
Analytical Chemistry
Analytical chemists use 3,5-Dimethylphenylzinc iodide as a standard or reference compound when analyzing complex mixtures. Its well-defined structure and properties make it suitable for use in calibrating instruments like NMR and mass spectrometers, ensuring accurate and reliable analytical results .
Environmental Science
In environmental science research, 3,5-Dimethylphenylzinc iodide can be a component in the study of organic pollutant degradation. Researchers may use it to simulate the behavior of similar organic compounds in the environment and to develop methods for their detection and remediation .
Catalysis
3,5-Dimethylphenylzinc iodide: is also explored as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate transformations under mild conditions is beneficial for creating more sustainable and eco-friendly chemical processes .
Nanotechnology
Lastly, in the field of nanotechnology, 3,5-Dimethylphenylzinc iodide can be used to synthesize organic-inorganic hybrid materials. These materials have applications in creating nanoscale devices and sensors with enhanced performance characteristics .
作用机制
Target of Action
3,5-Dimethylphenylzinc iodide 0.5M is an organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to form carbon-carbon bonds . The primary targets of this compound are typically electrophilic carbon atoms present in various organic substrates .
Mode of Action
The compound acts by undergoing a transmetallation reaction with the electrophilic carbon atoms . This reaction involves the transfer of a ligand (in this case, the 3,5-dimethylphenyl group) from the zinc atom to the electrophilic carbon . The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by 3,5-Dimethylphenylzinc iodide 0.5M can vary depending on the specific reaction conditions and the nature of the substrate . In general, the compound can influence the course of various organic reactions by enabling the formation of new carbon-carbon bonds .
Pharmacokinetics
As an organometallic compound, 3,5-Dimethylphenylzinc iodide 0.5M is not typically associated with traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its reactivity and effectiveness in synthesis are more relevant. The compound is supplied as a 0.5M solution in tetrahydrofuran (THF), which can influence its reactivity .
Result of Action
The primary result of the action of 3,5-Dimethylphenylzinc iodide 0.5M is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate and the specific reaction conditions .
Action Environment
The action of 3,5-Dimethylphenylzinc iodide 0.5M can be influenced by various environmental factors. For example, the temperature and the nature of the solvent can affect the rate and the outcome of the reaction . The compound is typically stored at a temperature of 2-8°C to maintain its stability .
属性
IUPAC Name |
1,3-dimethylbenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFSJQVIZBAMI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4104848 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




